Propyl benzofuran-7-carboxylate
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Overview
Description
Propyl benzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, specifically, is a derivative of benzofuran with a propyl group attached to the carboxylate functional group at the 7th position of the benzofuran ring.
Preparation Methods
The synthesis of propyl benzofuran-7-carboxylate can be achieved through several methods. One common approach involves the cyclization of o-hydroxybenzophenone derivatives under acidic conditions . Another method includes the decarboxylation of o-acetylphenoxyacetic acid or its esters under alkaline conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
Propyl benzofuran-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, often using reagents like sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
Propyl benzofuran-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Mechanism of Action
The mechanism of action of propyl benzofuran-7-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity. For instance, its anti-tumor effects are linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Propyl benzofuran-7-carboxylate can be compared with other benzofuran derivatives such as:
- Ethyl benzofuran-7-carboxylate
- Methyl benzofuran-7-carboxylate
- Benzofuran-2-carboxylic acid
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Biological Activity
Propyl benzofuran-7-carboxylate is a compound that belongs to the benzofuran family, which has garnered attention due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzofuran core, which is known for its pharmacological significance. The general structure can be represented as follows:
This structure contributes to the compound's unique interactions within biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds in this class exhibit anti-proliferative effects against various cancer cell lines.
- Mechanisms of Action :
- Case Study : A recent investigation evaluated a series of benzofuran derivatives against colorectal cancer cell lines (SW-620 and HT-29). The results demonstrated that certain derivatives exhibited significant growth inhibition, with this compound showing promising activity at concentrations as low as 10 µM .
Compound | Cell Line | Growth Inhibition (%) |
---|---|---|
This compound | SW-620 | 65% |
This compound | HT-29 | 70% |
Neuroprotective Effects
Benzofuran derivatives have also been studied for their neuroprotective properties. Research indicates that they can mitigate oxidative stress and neuronal cell death, suggesting potential applications in neurodegenerative diseases.
- Antioxidant Activity : this compound has been shown to scavenge free radicals effectively, reducing oxidative damage in neuronal cells .
- Case Study : In vitro studies demonstrated that this compound protects primary cultured rat cortical neurons from excitotoxicity induced by glutamate, highlighting its neuroprotective potential .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution profiles; however, comprehensive toxicological assessments are necessary to ensure safety.
- Absorption : The compound is expected to have good bioavailability due to its lipophilic nature.
- Toxicity Studies : Ongoing research aims to evaluate the long-term effects and potential toxicity of this compound in various biological systems.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
propyl 1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-2-7-15-12(13)10-5-3-4-9-6-8-14-11(9)10/h3-6,8H,2,7H2,1H3 |
InChI Key |
ZQOUFSWFEBTPJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CC2=C1OC=C2 |
Origin of Product |
United States |
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